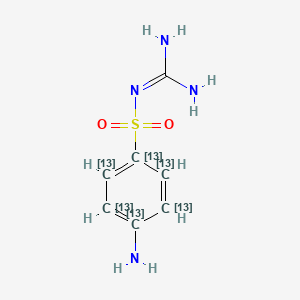

Sulfaguanidine-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N4O2S |

|---|---|

Molecular Weight |

220.20 g/mol |

IUPAC Name |

2-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonylguanidine |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

BRBKOPJOKNSWSG-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N=C(N)N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfaguanidine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed examination of the molecular mechanism of action of Sulfaguanidine, with a focus on its interaction with DHPS. The isotopic-labeled variant, Sulfaguanidine-¹³C₆, is functionally identical to the parent compound and serves as an invaluable tool in pharmacokinetic and metabolic studies. This document outlines the core mechanism, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfaguanidine's primary mechanism of action is the disruption of the de novo synthesis of folic acid (vitamin B9) in susceptible bacteria.[1][2] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, RNA synthesis, and protein production.[3][4] Consequently, the inhibition of this pathway halts bacterial growth and replication.[2]

The specific target of Sulfaguanidine is the enzyme dihydropteroate synthase (DHPS) .[5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[7] Sulfaguanidine is a structural analog of PABA, and this molecular mimicry allows it to bind to the PABA-binding site of DHPS.[8] By competitively inhibiting the binding of the natural substrate, PABA, Sulfaguanidine effectively blocks the synthesis of 7,8-dihydropteroate and, subsequently, folic acid.[5][9]

This mechanism confers selective toxicity against bacteria because, unlike mammals who obtain folic acid from their diet, many bacteria must synthesize it de novo.[6]

The Role of Sulfaguanidine-¹³C₆

Sulfaguanidine-¹³C₆ is a stable isotope-labeled version of Sulfaguanidine, where six carbon atoms in the benzene ring are replaced with the ¹³C isotope. This labeling does not alter the chemical properties or the biological mechanism of action of the molecule. Its primary utility is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Sulfaguanidine concentrations in biological matrices during pharmacokinetic and metabolism studies.[10][11]

Signaling and Metabolic Pathways

The inhibitory action of Sulfaguanidine occurs within the well-defined folic acid biosynthesis pathway.

Quantitative Data

Inhibitory Constants of Sulfonamides against Dihydropteroate Synthase

| Compound | Organism | Inhibition Constant (Kᵢ) | I₅₀ | Reference |

| Sulfadiazine | Escherichia coli | 2.5 x 10⁻⁶ M | - | [9] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 x 10⁻⁶ M | 2 x 10⁻⁵ M | [9] |

| Sulfathiazole | Escherichia coli | 8.2 x 10⁻⁶ M | - | [12] |

Note: These values are for other sulfonamides and serve as a reference for the expected potency range.

Pharmacokinetic Parameters of Sulfaguanidine in Rats

| Parameter | Adult Rats | Neonatal Rats | Unit | Reference |

| Intravenous Administration (2.5 or 25 mg/kg) | ||||

| Elimination | Higher | Lower | - | [1] |

| Oral Administration (25 mg/kg) | ||||

| Maximum Plasma Concentration (Cₘₐₓ) | Lower | Significantly Higher | - | [1] |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | No Significant Difference | No Significant Difference | hours | [1] |

| Absolute Bioavailability | 12.76 | 57.86 | % | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Sulfaguanidine's mechanism of action.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring DHPS activity and its inhibition.

Objective: To determine the inhibitory effect of Sulfaguanidine on DHPS activity by measuring the decrease in the rate of 7,8-dihydropteroate formation.

Principle: The assay indirectly measures the production of 7,8-dihydropteroate.

Materials:

-

Purified DHPS enzyme

-

Sulfaguanidine

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, DHPS enzyme, and varying concentrations of Sulfaguanidine (and a control with no inhibitor).

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, PABA and DHPPP.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The product, 7,8-dihydropteroate, has a distinct absorbance spectrum from the reactants.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of Sulfaguanidine. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (Sulfaguanidine) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Pharmacokinetic Study using Sulfaguanidine-¹³C₆ and LC-MS

Objective: To determine the pharmacokinetic profile of Sulfaguanidine in an animal model using Sulfaguanidine-¹³C₆ as an internal standard.

Principle: A known concentration of the stable isotope-labeled internal standard (Sulfaguanidine-¹³C₆) is added to biological samples containing unknown concentrations of the analyte (Sulfaguanidine). The ratio of the mass spectrometry signal of the analyte to the internal standard is used to accurately quantify the analyte, correcting for variations in sample preparation and instrument response.[10]

Materials:

-

Sulfaguanidine and Sulfaguanidine-¹³C₆

-

Animal model (e.g., rats)

-

Dosing vehicles (for oral and intravenous administration)

-

Blood collection supplies

-

Sample processing reagents (e.g., protein precipitation solvents)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Dosing: Administer a known dose of Sulfaguanidine to the animal subjects via the desired route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood samples at predetermined time points post-administration.

-

Sample Preparation:

-

Process blood to obtain plasma or serum.

-

To a known volume of plasma/serum, add a fixed amount of Sulfaguanidine-¹³C₆ solution as the internal standard.

-

Perform protein precipitation (e.g., with acetonitrile or methanol) to remove interfering macromolecules.

-

Centrifuge and collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate Sulfaguanidine and Sulfaguanidine-¹³C₆ from other matrix components using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify both compounds using mass spectrometry, monitoring their specific parent and product ion transitions.

-

-

Data Analysis:

-

Construct a calibration curve by analyzing standards with known concentrations of Sulfaguanidine and a fixed concentration of Sulfaguanidine-¹³C₆.

-

Calculate the concentration of Sulfaguanidine in the unknown samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Plot the plasma concentration of Sulfaguanidine versus time to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC (area under the curve), and bioavailability.

-

Conclusion

The mechanism of action of Sulfaguanidine is well-established as the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This targeted action provides a basis for its selective antibacterial activity. The use of its stable isotope-labeled counterpart, Sulfaguanidine-¹³C₆, is critical for precise quantitative analysis in preclinical and clinical development. Further research to determine specific inhibitory constants against DHPS from various bacterial species would provide a more comprehensive understanding of its spectrum of activity and potential for resistance development. The experimental protocols outlined herein provide a framework for researchers to further investigate the properties of this and other sulfonamide antibiotics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is Sulfaguanidine used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Carbon-Labeled Sulfaguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic primarily used for the treatment of enteric infections. Its mechanism of action involves the inhibition of bacterial folic acid synthesis, a pathway essential for bacterial growth and replication. The use of carbon-14 (¹⁴C) labeled Sulfaguanidine is a critical tool in drug development, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the biological activity of carbon-labeled Sulfaguanidine, including its mechanism of action, and presents a framework for the experimental protocols and data analysis involved in its preclinical evaluation.

While specific quantitative ADME data for carbon-labeled Sulfaguanidine is not extensively available in publicly accessible literature, this guide will utilize data from a closely related sulfonamide, ¹⁴C-sulfadiazine, to provide representative insights into the expected pharmacokinetic properties and to illustrate the methodologies used in such studies.

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

Sulfaguanidine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfaguanidine binds to the enzyme's active site, thereby blocking the folic acid synthesis pathway and inhibiting bacterial growth.[1][2]

Figure 1: Mechanism of action of Sulfaguanidine in the bacterial folic acid synthesis pathway.

Pharmacokinetics of Carbon-Labeled Sulfonamides: A Case Study with ¹⁴C-Sulfadiazine

Due to the limited availability of specific ADME data for ¹⁴C-Sulfaguanidine, this section presents data from a study on ¹⁴C-sulfadiazine administered to pigs. This serves as a relevant model for understanding the expected pharmacokinetic behavior of a carbon-labeled sulfonamide.

Data Presentation

The following tables summarize the quantitative data from the study on ¹⁴C-sulfadiazine.

Table 1: Excretion of Radioactivity after Administration of ¹⁴C-Sulfadiazine in Pigs

| Time Post-Administration | Cumulative Excretion (% of Administered Dose) |

| Day 1 | 55% |

| Day 2 | 75% |

| Day 3 | 85% |

| Day 10 | 96% |

Table 2: Distribution of ¹⁴C-Sulfadiazine and its Metabolites in Excreta

| Compound | Percentage of Total Radioactivity in Excreta |

| Sulfadiazine (Unchanged) | 44% |

| N-acetylsulfadiazine | 30% |

| 4-hydroxysulfadiazine | 15% |

| N-formylsulfadiazine | 2% |

| N-acetyl-4-hydroxysulfadiazine | 2% |

| Unidentified Metabolites | 7% |

Table 3: Tissue Distribution of Radioactivity 10 Days Post-Administration of ¹⁴C-Sulfadiazine

| Tissue | Radioactivity (% of Administered Dose) |

| Liver | < 1% |

| Kidney | < 1% |

| Muscle | < 1% |

| Fat | < 1% |

| Remaining Carcass | ~4% |

Experimental Protocols

This section outlines the detailed methodologies for key experiments in a typical ADME study using a carbon-labeled sulfonamide, based on established practices and the ¹⁴C-sulfadiazine study.

Synthesis of ¹⁴C-Labeled Sulfaguanidine

The synthesis of ¹⁴C-Sulfaguanidine would typically involve the introduction of the ¹⁴C label at a stable position within the molecule, often in the aniline ring. A common starting material is ¹⁴C-labeled aniline. The general synthetic route would proceed as follows:

Figure 2: A representative workflow for the synthesis of ¹⁴C-Sulfaguanidine.

Animal Studies

-

Animal Model: Swine are a relevant model for human gastrointestinal physiology. Male and female animals are typically used.

-

Dosing: A known dose of ¹⁴C-Sulfaguanidine (e.g., in capsules) is administered orally. The specific activity of the dosing solution is predetermined.

-

Sample Collection:

-

Excreta: Urine and feces are collected quantitatively at regular intervals (e.g., every 24 hours) for a period sufficient to ensure the majority of the radioactivity is recovered (typically >95%).

-

Blood: Blood samples are collected at various time points post-dosing to determine the pharmacokinetic profile of the parent drug and its metabolites.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, muscle, fat, etc.) are collected to determine the extent of drug distribution and retention.

-

Sample Analysis

-

Homogenization: Feces and tissue samples are homogenized to ensure uniform distribution of radioactivity.

-

Radioactivity Measurement: The total radioactivity in all samples (urine, homogenized feces, blood, and tissues) is quantified using Liquid Scintillation Counting (LSC).

-

Metabolite Profiling and Identification:

-

Extraction: Metabolites are extracted from the biological matrices using appropriate solvents.

-

Chromatographic Separation: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate the parent compound from its metabolites.

-

Mass Spectrometry: The chemical structures of the metabolites are elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Figure 3: A generalized experimental workflow for an in vivo ADME study of ¹⁴C-Sulfaguanidine.

Conclusion

The use of carbon-labeled Sulfaguanidine is indispensable for a thorough understanding of its biological activity and pharmacokinetic profile. While specific ADME data for ¹⁴C-Sulfaguanidine remains limited in the public domain, the methodologies and expected outcomes can be effectively modeled based on studies of related sulfonamides like ¹⁴C-sulfadiazine. The experimental protocols outlined in this guide provide a robust framework for conducting preclinical ADME studies, which are essential for regulatory submissions and for ensuring the safety and efficacy of new drug candidates. The combination of radiolabeling with advanced analytical techniques allows for a comprehensive characterization of the metabolic fate of Sulfaguanidine, providing critical data for drug development professionals.

References

Unraveling Bacterial Folic Acid Synthesis: A Technical Guide to a Folic Acid Synthesis Research with Sulfaguanidine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sulfaguanidine-¹³C₆ as a powerful tool for investigating bacterial folic acid synthesis. By leveraging the principles of stable isotope tracing and metabolic flux analysis, researchers can gain unprecedented insights into the mechanism of action of sulfonamides and the metabolic adaptations of bacteria under antibiotic pressure. This document provides a comprehensive overview of the theoretical background, detailed experimental methodologies, and data interpretation strategies.

Introduction: The Critical Role of Folic Acid Synthesis in Bacteria

Folic acid (vitamin B9) is an essential precursor for the biosynthesis of nucleotides (purines and thymidine) and certain amino acids.[1] Unlike humans, who obtain folate from their diet, most bacteria possess a de novo synthesis pathway, making it an attractive target for antimicrobial agents.[1][2] The inhibition of this pathway leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.[3][4]

Sulfonamides, a class of synthetic antimicrobial agents, function as competitive inhibitors in this pathway.[2][4] Their structural similarity to para-aminobenzoic acid (PABA), a key substrate in the folate synthesis pathway, allows them to bind to and inhibit the enzyme dihydropteroate synthase (DHPS).[1][3] This competitive inhibition effectively blocks the production of dihydropteroate, a crucial intermediate in the synthesis of folic acid.[1]

Sulfaguanidine-¹³C₆: A Stable Isotope Tracer for Metabolic Investigation

Sulfaguanidine is a sulfonamide antibiotic that has been used for the treatment of enteric infections.[1] The introduction of a stable isotope label, specifically the replacement of six carbon atoms with their heavier ¹³C isotope (Sulfaguanidine-¹³C₆), transforms this antibiotic into a powerful tracer for metabolic studies. This isotopic labeling does not alter the chemical or biological properties of the molecule, allowing it to mimic the behavior of its unlabeled counterpart within the bacterial cell.

The primary application of Sulfaguanidine-¹³C₆ lies in its use for metabolic flux analysis (MFA). By tracking the incorporation and movement of the ¹³C atoms, researchers can quantify the rate of metabolic reactions (fluxes) within the folate pathway and connected metabolic networks. This provides a dynamic view of cellular metabolism that is not achievable with traditional non-labeled experiments.

Mechanism of Action and Metabolic Fate

Sulfaguanidine, and by extension Sulfaguanidine-¹³C₆, exerts its antibacterial effect through the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. Due to its structural analogy to PABA, sulfaguanidine binds to the active site of DHPS, preventing the binding of the natural substrate and thereby halting the synthesis of folic acid.[1]

The metabolic fate of the ¹³C₆-labeled phenyl ring of sulfaguanidine within the bacterial cell is a key aspect of its use as a tracer. While the primary interaction is the reversible binding to DHPS, the possibility of metabolic transformation of the sulfaguanidine molecule itself can be investigated using mass spectrometry. However, the main utility of the ¹³C label is to act as a tracer for the uptake of the drug and to observe its downstream effects on the folate pathway.

Experimental Design and Protocols

The following section outlines a hypothetical, yet technically sound, experimental workflow for the use of Sulfaguanidine-¹³C₆ in bacterial folic acid synthesis research. This protocol is based on established methodologies for stable isotope tracing and metabolic flux analysis in bacteria.

Bacterial Culture and Labeling Experiment

-

Bacterial Strain and Culture Conditions: Select a bacterial strain of interest with a known and functional folate synthesis pathway. Culture the bacteria in a defined minimal medium to ensure that all nutrients are known and can be controlled.

-

Steady-State Growth: Establish a continuous culture (chemostat) or multiple batch cultures to achieve a metabolic steady state. This is crucial for accurate metabolic flux analysis.

-

Introduction of Sulfaguanidine-¹³C₆: Introduce Sulfaguanidine-¹³C₆ into the culture medium at a predetermined concentration (e.g., at or near the minimum inhibitory concentration, MIC). The ¹³C₆-labeled sulfaguanidine will act as the tracer.

-

Time-Course Sampling: Collect bacterial cell samples at various time points after the introduction of the labeled compound. Rapidly quench metabolic activity to preserve the intracellular metabolite concentrations and labeling patterns.

Metabolite Extraction

-

Cell Lysis: Lyse the collected bacterial cells using appropriate methods such as sonication or bead beating in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Separation of Biomass: Centrifuge the cell lysate to pellet the insoluble cellular debris. The supernatant contains the intracellular metabolites.

-

Sample Preparation: Prepare the metabolite extracts for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve derivatization to improve the chromatographic separation and ionization efficiency of certain metabolites.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the metabolites in the extract using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometry Detection: Analyze the eluting compounds using a high-resolution mass spectrometer. The instrument should be capable of accurately measuring the mass-to-charge ratio (m/z) of the metabolites and their isotopologues (molecules containing one or more ¹³C atoms).

-

Data Acquisition: Acquire data in a way that allows for the quantification of both the total amount of each metabolite and the distribution of its different isotopologues.

Data Analysis and Interpretation

Quantitative Data Summary

The quantitative data obtained from the LC-MS/MS analysis should be organized into tables for clear comparison and interpretation.

| Metabolite | Unlabeled (M+0) Abundance (Relative) | ¹³C-labeled (M+n) Abundance (Relative) | Total Pool Size (nmol/mg protein) | Fold Change vs. Control |

| PABA | ||||

| Dihydropteroate | ||||

| Dihydrofolate (DHF) | ||||

| Tetrahydrofolate (THF) | ||||

| Sulfaguanidine |

| Parameter | Control | Treated with Sulfaguanidine-¹³C₆ |

| Uptake Rate of Sulfaguanidine-¹³C₆ (nmol/mg protein/min) | N/A | |

| Intracellular Concentration of Sulfaguanidine-¹³C₆ (µM) | N/A | |

| Inhibition Constant (Ki) of DHPS (hypothetical) | N/A |

Metabolic Flux Analysis

The isotopologue distribution data is used to calculate the metabolic fluxes through the folate pathway. This is typically done using specialized software that employs mathematical models of the metabolic network. The model calculates the theoretical isotopologue distributions for a given set of fluxes and compares them to the experimental data to find the best fit.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

References

Investigating Drug Metabolism with Sulfaguanidine-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for investigating the drug metabolism of sulfaguanidine, utilizing its stable isotope-labeled form, Sulfaguanidine-13C6. This document details experimental protocols for in vitro and in vivo studies, data analysis techniques, and the role of modern analytical methods in elucidating the metabolic fate of this sulfonamide antibiotic.

Introduction to Sulfaguanidine and the Role of Stable Isotope Labeling

Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine for treating enteric infections.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its efficacy and safety. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for these investigations.[2][3] this compound, where six carbon atoms in the benzene ring are replaced with ¹³C, serves as an ideal tracer.[4][5] Its identical physicochemical properties to the unlabeled drug ensure that it follows the same metabolic pathways, while its distinct mass allows for unambiguous detection and quantification by mass spectrometry (MS).[6][7] This approach eliminates the need for radioactive isotopes, enhancing safety in handling and disposal.[3]

Data Presentation: Quantitative Insights into Sulfaguanidine Metabolism

While specific quantitative data for this compound is not extensively published, the following tables summarize key pharmacokinetic parameters for unlabeled sulfaguanidine in rats and provide a template for expected data from studies using the ¹³C-labeled compound. These values serve as a baseline for designing and interpreting new metabolism studies.

Table 1: Pharmacokinetic Parameters of Sulfaguanidine in Rats Following a Single Dose

| Parameter | Intravenous (2.5 mg/kg) | Oral (25 mg/kg) |

| Cmax (µg/mL) | - | Neonatal: 3.56 / Adult: 0.41 |

| Tmax (h) | - | Neonatal: 1.50 / Adult: 1.67 |

| AUC₀-∞ (µg·h/mL) | Neonatal: 20.46 / Adult: 8.18 | - |

| Absolute Bioavailability (%) | - | Neonatal: 57.86 / Adult: 12.76 |

| CLt (L/h/kg) | Neonatal: 0.14 / Adult: 0.29 | - |

| Vdss (L/kg) | Neonatal: 0.59 / Adult: 0.65 | - |

Data sourced from studies on unlabeled sulfaguanidine in neonatal and adult rats.[2] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CLt: Total body clearance; Vdss: Volume of distribution at steady state.

Table 2: Representative Data from an In Vitro Human Liver Microsomal Stability Assay

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound (Predicted) | ||

| Positive Control (e.g., Verapamil) | ||

| Negative Control (e.g., Warfarin) |

This table is a template. Actual values would be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the metabolism of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol assesses the metabolic stability of this compound in human liver microsomes, a primary system for evaluating phase I metabolism.[8][9]

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) (e.g., a structurally similar sulfonamide)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, HLM, and this compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

-

Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

-

Plot the natural log of the percentage of remaining this compound against time.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).[10]

Cytochrome P450 (CYP450) Reaction Phenotyping

This experiment identifies the specific CYP450 enzymes responsible for the metabolism of sulfaguanidine.[3][11][12]

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Human liver microsomes

-

Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4)

-

This compound

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

Procedure (Recombinant Enzyme Approach):

-

Incubate this compound with individual recombinant CYP enzymes in the presence of the NADPH regenerating system.

-

After a set time, quench the reaction and analyze for the depletion of the parent compound and formation of metabolites.

Procedure (Chemical Inhibition Approach):

-

Pre-incubate human liver microsomes with specific CYP450 inhibitors.

-

Add this compound and the NADPH regenerating system.

-

Measure the rate of metabolism and compare it to a control incubation without the inhibitor. A significant reduction in metabolism indicates the involvement of the inhibited enzyme.

Data Analysis:

-

Calculate the percentage of metabolism inhibited by each specific inhibitor to determine the contribution of each CYP isozyme.

In Vitro Gut Microbiota Metabolism Assay

This protocol investigates the role of the gut microbiome in the metabolism of this compound.[13][14]

Materials:

-

Fresh or frozen human fecal samples

-

Anaerobic incubation medium

-

Anaerobic chamber or system

-

This compound

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Prepare a fecal slurry in an anaerobic medium inside an anaerobic chamber.

-

Add this compound to the fecal slurry.

-

Incubate anaerobically at 37°C for various time points (e.g., 0, 4, 8, 24 hours).

-

At each time point, terminate the reaction and extract the parent compound and any metabolites using an appropriate solvent.

-

Analyze the extracts by LC-MS/MS.

Data Analysis:

-

Identify and quantify this compound and its microbially-derived metabolites.

-

Determine the rate of metabolism by the gut microbiota.

Bioanalytical Method for Quantification using LC-MS/MS

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurate quantification.[15][16]

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (M+H)⁺ → Product ion

-

Unlabeled Sulfaguanidine (as internal standard or for comparison): Precursor ion (M+H)⁺ → Product ion

-

Metabolites: Predicted precursor ions → Product ions

-

-

Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

Method Validation:

-

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, accuracy, precision, linearity, recovery, and stability.[17][18]

Visualization of Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in investigating the metabolism of this compound.

Caption: General workflow for drug metabolism studies.

References

- 1. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastrointestinal absorption of sulfaguanidine in neonatal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research applications of Sulfaguanidine-13C6

An In-depth Technical Guide to the Early-Stage Research Applications of Sulfaguanidine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent characterized by its poor absorption from the gastrointestinal tract, making it historically useful for the treatment of enteric infections.[1] The introduction of a stable isotope label, specifically the replacement of six carbon atoms with their ¹³C isotopes to create Sulfaguanidine-¹³C₆, provides a powerful tool for researchers in the early stages of drug development and metabolic studies. This heavy-isotope-labeled analog is chemically identical to its unlabeled counterpart but can be distinguished using mass spectrometry. This technical guide explores the potential early-stage research applications of Sulfaguanidine-¹³C₆, focusing on its utility in pharmacokinetics, gut microbiome interactions, and metabolic fate studies.

Pharmacokinetics and Metabolism (ADME) Studies

Stable isotope-labeled compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies.[2][3] The use of Sulfaguanidine-¹³C₆ allows for the precise quantification of the parent drug and its metabolites, even at low concentrations, without the need for radiolabeling.[3]

Experimental Protocol: Oral Bioavailability and Excretion Study in a Rodent Model

-

Animal Model: Male Sprague-Dawley rats (n=6) are fasted overnight with free access to water.

-

Dosing: A single oral gavage of Sulfaguanidine-¹³C₆ (10 mg/kg) is administered. A parallel group receives an intravenous (IV) dose of unlabeled sulfaguanidine (1 mg/kg) for bioavailability calculation.

-

Sample Collection: Blood samples are collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Urine and feces are collected over 48 hours in metabolic cages.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Urine samples are diluted. Fecal samples are homogenized and extracted with a suitable organic solvent.

-

LC-MS/MS Analysis: Samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of Sulfaguanidine-¹³C₆ and any potential metabolites.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, are calculated. The absolute oral bioavailability (F%) is determined by comparing the dose-normalized AUC from the oral and IV routes. The percentage of the administered dose recovered in urine and feces is calculated to assess the primary route of excretion.

Hypothetical Data Presentation

| Parameter | Value | Unit |

| Cmax (Oral) | 0.5 | µg/mL |

| Tmax (Oral) | 2.0 | h |

| AUC₀₋₂₄ (Oral) | 4.2 | µg*h/mL |

| Elimination Half-life (t₁/₂) | 6.8 | h |

| Absolute Oral Bioavailability (F%) | < 5 | % |

| Fecal Excretion (% of Dose) | > 90 | % |

| Urinary Excretion (% of Dose) | < 5 | % |

ADME Study Workflow

Caption: Workflow for an ADME study using Sulfaguanidine-¹³C₆.

Gut Microbiome Interactions

Given that sulfaguanidine is poorly absorbed and exerts its effects in the gut, Sulfaguanidine-¹³C₆ is an ideal tool for studying its interactions with the gut microbiota.[4][5] The ¹³C₆ label allows for tracing the fate of the drug within the complex gut environment and its influence on microbial metabolism.[6][7]

Experimental Protocol: In Vitro Fermentation with Human Fecal Slurry

-

Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are pooled and homogenized in an anaerobic buffer.

-

Incubation: The fecal slurry is incubated with Sulfaguanidine-¹³C₆ (50 µM) under strict anaerobic conditions at 37°C. A control group without the drug is run in parallel.

-

Time-Course Sampling: Aliquots are collected at 0, 6, 12, 24, and 48 hours.

-

Metabolomics: Samples are quenched and extracted for intracellular and extracellular metabolites. The extracts are analyzed by LC-MS/MS to identify and quantify ¹³C-labeled metabolites, providing insights into the biotransformation of Sulfaguanidine-¹³C₆ by the gut microbiota.

-

Microbial Composition Analysis: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to assess changes in the microbial community structure in response to the drug.

-

Short-Chain Fatty Acid (SCFA) Analysis: SCFAs (e.g., acetate, propionate, butyrate) are quantified by gas chromatography (GC) to evaluate the impact on key microbial metabolic outputs.

Hypothetical Data Presentation

| Time (h) | Sulfaguanidine-¹³C₆ Remaining (%) | ¹³C-Labeled Metabolite A (%) | Change in Butyrate Conc. (%) |

| 0 | 100 | 0 | 0 |

| 6 | 85 | 15 | +5 |

| 12 | 62 | 38 | +12 |

| 24 | 25 | 75 | +25 |

| 48 | <5 | >95 | +18 |

Gut Microbiome Interaction Pathway

References

- 1. Sulfaguanidine - Wikipedia [en.wikipedia.org]

- 2. Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Gut Microbiome Advances Precision Medicine and Diagnostics for Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gut microbiota changes associated with Clostridioides difficile infection and its various treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Sulfaguanidine-13C6 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of high-purity Sulfaguanidine-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic and pharmacokinetic studies. This document details commercial suppliers, technical specifications, and key experimental applications, including its role in elucidating the mechanism of action of sulfonamide antibiotics.

Commercial Availability and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The quality and specifications of the product are critical for its effective use as an internal standard in mass spectrometry-based assays. Researchers should carefully consider the chemical purity and isotopic enrichment when selecting a supplier. Below is a comparative table of commercial sources for high-purity this compound.

| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Available Quantities |

| MedchemExpress | HY-B1267S1 | >98%[1] | Not specified | 1 mg, 5 mg, 10 mg[1] |

| Alsachim | C7425 | ≥98%[2] | ≥99% 13C[2] | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg[2] |

| Chemexpress.cn | HY-B1267S1 | >98%[3] | Not specified | 1 mg, 5 mg, 10 mg[3] |

| Clearsynth | CS-O-11748 | Not specified | Not specified | Not specified[4] |

| Santa Cruz Biotechnology | sc-214475 | Not specified | Not specified | Not specified[5] |

| Toronto Research Chemicals | Not specified | Not specified | Not specified | Not specified[6][7] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaguanidine, like other sulfonamide antibiotics, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[8] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, sulfaguanidine effectively halts bacterial growth and replication.[8]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfaguanidine.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the accurate quantification of unlabeled sulfaguanidine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, allowing for precise correction of matrix effects and variations in sample preparation and instrument response.

A. Sample Preparation (General Protocol)

-

Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of this compound solution in a suitable solvent (e.g., methanol or acetonitrile).

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a water-miscible organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample). Vortex vigorously and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

B. LC-MS/MS Method (Illustrative Parameters)

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sulfaguanidine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

This compound (labeled): Monitor the transition from the precursor ion (m/z, which will be 6 units higher than the unlabeled compound) to the corresponding product ion.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity.

-

The workflow for using this compound as an internal standard is depicted in the following diagram.

Metabolic Labeling Studies

While less common for antimicrobial agents, this compound could potentially be used in metabolic labeling studies to trace its metabolic fate in biological systems. This would involve administering the labeled compound and then using mass spectrometry to identify and quantify its metabolites, which would also be labeled with 13C.

A. Experimental Design

-

Administration: Administer this compound to the biological system of interest (e.g., cell culture, animal model).

-

Time Course: Collect samples at various time points to track the appearance and disappearance of the parent compound and its metabolites.

-

Sample Processing: Extract metabolites from the collected samples using appropriate methods (e.g., liquid-liquid extraction, solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio, which will reflect the incorporation of the 13C atoms.

The logical relationship for a metabolic labeling experiment is shown below.

Conclusion

High-purity this compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and related fields. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS/MS analyses. This guide provides a foundational understanding of its commercial availability, mechanism of action, and key experimental applications to facilitate its effective implementation in research settings. Researchers are encouraged to consult the technical data sheets from their chosen supplier for the most detailed and up-to-date product information.

References

- 1. chemexpress.cn [chemexpress.cn]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 7. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sulfaguanidine-13C6 in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfaguanidine and its stable isotope-labeled internal standard, Sulfaguanidine-13C6. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The described method is suitable for the quantification of sulfaguanidine in various biological matrices, supporting pharmacokinetic, drug metabolism, and toxicology studies.

Introduction

Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine for the treatment of enteric infections.[1] Accurate and reliable quantification of sulfaguanidine in biological samples is crucial for understanding its pharmacokinetic profile and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the analysis of sulfaguanidine, employing this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Sulfaguanidine analytical standard

-

This compound (Toronto Research Chemicals or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

-

Spiking: Spike 100 µL of the biological matrix with the appropriate concentrations of sulfaguanidine calibration standards or quality control samples.

-

Internal Standard Addition: Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to all samples, calibration standards, and quality control samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.

-

Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Dilution (Optional): If necessary, dilute the supernatant with an appropriate volume of the initial mobile phase to match the starting chromatographic conditions.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components. An example gradient is provided in the table below.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Table 1: Example Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): The MRM transitions for sulfaguanidine and this compound are listed in the table below. The transitions for this compound are deduced from the known fragmentation of sulfaguanidine and should be confirmed by direct infusion of the standard.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Sulfaguanidine | 215.1 | 156.0 | 0.1 | 30 | 20 |

| 215.1 | 92.1 | 0.1 | 30 | 35 | |

| This compound (IS) | 221.1 | 162.0 | 0.1 | 30 | 20 |

| 221.1 | 98.1 | 0.1 | 30 | 35 |

Data Presentation

The following tables summarize typical quantitative data that can be achieved with this method. The values are compiled from various literature sources and should be considered as examples.[4] Method validation should be performed in the user's laboratory to establish specific performance characteristics.

Table 3: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Sulfaguanidine | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Mid | 100 | < 10 | < 10 | 90 - 110 |

| High | 800 | < 10 | < 10 | 90 - 110 |

Table 5: Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 3 | > 85 |

| Mid | 100 | > 85 |

| High | 800 | > 85 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Sulfaguanidine.

References

Application Note: Quantitative Analysis of Sulfonamide Residues in Animal-Derived Food Products Using Sulfaguanidine-¹³C₆ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Veterinary drugs, particularly sulfonamides, are essential for treating and preventing diseases in food-producing animals.[1] However, their overuse can lead to residues in animal-derived products like meat, milk, and eggs, posing potential risks to human health, including allergic reactions and the development of antibiotic-resistant bacteria.[2][3] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in various food matrices.[4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulfonamide residues. The protocol incorporates Sulfaguanidine-¹³C₆, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][5] The methodologies described are based on established principles of analytical method validation for veterinary drug residues.[6][7]

Experimental Protocol

This protocol provides a comprehensive workflow for the extraction and quantification of sulfonamide residues from animal tissue (e.g., muscle, liver).

1. Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

-

Standards: Analytical standards of target sulfonamides and Sulfaguanidine-¹³C₆ internal standard (IS).

-

Extraction Salts/Cartridges: QuEChERS extraction salts or Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[1][8][9]

-

Equipment: Homogenizer, centrifuge, vortex mixer, solvent evaporator, analytical balance, LC-MS/MS system.

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sulfonamide standard and Sulfaguanidine-¹³C₆ in methanol to create individual stock solutions. Store at -20°C.[10]

-

Intermediate Stock Solution (10 µg/mL): Prepare a mixed working standard solution containing all target sulfonamides by diluting the primary stocks in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Sulfaguanidine-¹³C₆ by diluting its primary stock in methanol.

-

Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the intermediate stock solution into a blank matrix extract. This range should encompass the MRLs of the target analytes.

3. Sample Preparation (QuEChERS Method) The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction and cleanup procedure.[8][11]

-

Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue sample into a 50 mL centrifuge tube.

-

Spiking: Add the Sulfaguanidine-¹³C₆ internal standard working solution to the sample and briefly vortex.

-

Extraction:

-

Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing cleanup sorbents. Vortex for 1 minute and centrifuge.

-

Final Preparation:

-

Transfer the final supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4][10]

-

Reconstitute the residue in 1.0 mL of mobile phase starting composition (e.g., 50:50 methanol/water) and filter through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

-

4. LC-MS/MS Analysis Analysis is performed using a triple quadrupole mass spectrometer, which provides the high sensitivity and selectivity required for residue analysis.[11]

-

LC System: UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[12]

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).[12]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions per analyte for confirmation.

Quantitative Data and Method Performance

The following tables summarize typical instrument parameters and validation data for the analysis of sulfonamides.

Table 1: Illustrative LC-MS/MS Operating Conditions

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.8 µm)[12] |

| Mobile Phase A | 0.1% Formic Acid in Water[10][12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10][12] |

| Flow Rate | 0.3 mL/min[12] |

| Injection Volume | 3-8 µL[10][12] |

| Column Temperature | 40 °C[10][12] |

| Ionization Mode | ESI Positive[12] |

| Spray Voltage | 5500 V[12] |

| Source Temperature | 550 °C[12] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Typical Method Validation Performance Data for Sulfonamides in Animal Tissue

| Analyte | Linearity (R²) | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) |

|---|---|---|---|---|

| Sulfaguanidine | > 0.99[4] | 70-120[1] | 0.02-12[2][13] | 0.01-4[2][13] |

| Sulfadiazine | > 0.99[13] | 79-103[12] | 0.05-10 | 0.01-5 |

| Sulfamethazine | > 0.99[4] | 82-119[4] | 0.10-15 | 0.02-8 |

| Sulfamethoxazole | > 0.99[13] | 71-117[1] | 0.05-10 | 0.01-5 |

Data compiled from multiple sources to represent typical performance.[1][2][4][12][13]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Analytical workflow for quantifying veterinary drug residues.

Conclusion

The described LC-MS/MS method, utilizing Sulfaguanidine-¹³C₆ as an internal standard, provides a reliable and sensitive approach for the routine monitoring of sulfonamide residues in food products of animal origin. The protocol demonstrates excellent performance characteristics, including high linearity, good recovery, and low limits of detection and quantification, meeting the stringent requirements set by food safety authorities.[2][4] The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision necessary for regulatory compliance and ensuring consumer safety.

References

- 1. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rr-americas.woah.org [rr-americas.woah.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods [mdpi.com]

- 9. Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Quantitative analysis of veterinary drugs using LC-MS | Separation Science [sepscience.com]

- 12. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Culture Experiments with Sulfaguanidine-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sulfaguanidine-13C6 in cell culture-based research. This compound is a stable isotope-labeled form of the sulfonamide antibiotic, Sulfaguanidine. The incorporation of six carbon-13 atoms allows for the precise tracking and quantification of the compound and its metabolic products in biological systems using mass spectrometry.

Application Note 1: Metabolic Fate Analysis of this compound in Mammalian and Bacterial Cells

Objective: To elucidate the uptake, metabolic transformation, and excretion of this compound in both target bacterial cells and host mammalian cells. This analysis is crucial for understanding the drug's mechanism of action, potential off-target effects, and mechanisms of resistance.

Background: Sulfaguanidine acts as an antimicrobial agent by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] Mammalian cells, by contrast, obtain folic acid from their diet and lack the DHPS enzyme, rendering them insusceptible to the primary action of sulfonamides.[1] However, understanding the metabolic fate of Sulfaguanidine in both cell types is critical for a complete pharmacological profile.

Experimental Protocol:

Materials:

-

This compound

-

Mammalian cell line (e.g., Caco-2 for intestinal absorption models)

-

Bacterial strain (e.g., E. coli)

-

Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, LB Broth)

-

Fetal Bovine Serum (FBS), dialyzed

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Acetonitrile

-

Methanol

-

Water (LC-MS grade)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture:

-

Mammalian Cells: Culture Caco-2 cells in DMEM supplemented with 10% dialyzed FBS until they form a confluent monolayer.

-

Bacterial Cells: Grow E. coli in LB broth to the mid-logarithmic phase of growth.

-

-

Dosing:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike the cell culture media with this compound to a final concentration relevant to its therapeutic dose. A dose-response curve may be established in preliminary experiments.

-

-

Incubation and Sampling:

-

Replace the existing media with the this compound-containing media.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, collect both the cell culture supernatant and the cell pellet.

-

-

Sample Preparation:

-

Supernatant (Extracellular Metabolites):

-

Transfer a known volume of the supernatant to a new tube.

-

Add cold acetonitrile to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS analysis.

-

-

Cell Pellet (Intracellular Metabolites):

-

Wash the cell pellet twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Add cold methanol to the cell lysate to precipitate proteins and extract metabolites.

-

Centrifuge and collect the supernatant for LC-MS analysis.

-

-

-

LC-MS Analysis:

-

Analyze the prepared samples using a high-resolution LC-MS system.

-

Develop a targeted method to detect and quantify this compound and its potential metabolites by monitoring their specific mass-to-charge ratios (m/z).

-

Data Presentation:

| Time Point (hours) | Intracellular this compound (peak area) | Extracellular this compound (peak area) | Putative Metabolite 1-13C (peak area) | Putative Metabolite 2-13C (peak area) |

| 0 | 0 | Baseline | 0 | 0 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

Experimental Workflow:

Caption: Workflow for tracing the metabolic fate of this compound.

Application Note 2: Quantifying Drug Efficacy and Host Cell Perturbation

Objective: To correlate the intracellular concentration of this compound with its antibacterial efficacy and to simultaneously assess any metabolic perturbations in the host mammalian cells.

Background: While the primary target of sulfaguanidine is bacterial folic acid synthesis, high concentrations or off-target effects could potentially impact host cell metabolism. By using a stable isotope-labeled compound, it is possible to precisely quantify drug uptake and correlate it with both the intended therapeutic effect and any unintended consequences.

Experimental Protocol:

Materials:

-

All materials from Application Note 1

-

Co-culture system (e.g., Transwell inserts)

-

Reagents for bacterial viability assay (e.g., resazurin-based assay)

-

Reagents for mammalian cell viability assay (e.g., MTT assay)

Procedure:

-

Co-culture Setup:

-

Seed mammalian cells (e.g., Caco-2) in the bottom chamber of a co-culture plate.

-

Once the mammalian cells are confluent, add bacteria (e.g., E. coli) to the apical chamber.

-

-

Dosing and Incubation:

-

Introduce this compound to the co-culture system at a range of concentrations.

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Efficacy and Viability Assessment:

-

Bacterial Efficacy: At the end of the incubation, quantify bacterial viability in the apical chamber using a resazurin-based assay.

-

Mammalian Cell Viability: Assess the viability of the mammalian cells in the bottom chamber using an MTT assay.

-

-

Quantification of Intracellular this compound:

-

Harvest both the bacteria and the mammalian cells separately.

-

Perform metabolite extraction and LC-MS analysis as described in Application Note 1 to determine the intracellular concentration of this compound in each cell type.

-

Data Presentation:

| This compound Concentration (µM) | Intracellular Drug Level (Bacteria) (peak area) | Bacterial Viability (%) | Intracellular Drug Level (Mammalian) (peak area) | Mammalian Cell Viability (%) |

| 0 (Control) | 0 | 100 | 0 | 100 |

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Caption: Investigating the effect of a second drug on Sulfaguanidine metabolism.

References

Application Notes and Protocols for Tracing Gut Microbiota Metabolism with Sulfaguanidine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulfaguanidine-¹³C₆ to investigate the metabolic activity of the gut microbiota. This stable isotope-labeled compound allows for the precise tracing of its biotransformation by intestinal bacteria, offering valuable insights into drug-microbiome interactions. The following sections detail the background, potential metabolic pathways, experimental protocols, and data presentation for such studies.

Introduction to Sulfaguanidine and Gut Microbiota Interactions

Sulfaguanidine is a sulfonamide antibiotic that inhibits bacterial folic acid synthesis by acting as a competitive inhibitor of the enzyme dihydropteroate synthase.[1][2] While its primary use is as an antimicrobial agent, its interaction with the diverse and metabolically active gut microbiota is of significant interest in drug development and personalized medicine. The gut microbiota can directly metabolize drugs, altering their efficacy, toxicity, and bioavailability.[3][4] Common metabolic reactions mediated by gut bacteria include reduction, hydrolysis, and acetylation.[2][3] For sulfonamides like sulfasalazine, bacterial azoreductases are known to cleave the azo bond, releasing the active drug moiety.[2][5] While sulfaguanidine lacks an azo bond, it is susceptible to other bacterial modifications, most notably N-acetylation.

The use of a stable isotope-labeled version, Sulfaguanidine-¹³C₆, where six carbon atoms in the benzene ring are replaced with ¹³C, enables researchers to distinguish between the parent drug and its microbially-generated metabolites using mass spectrometry. This technique, known as stable isotope probing (SIP), provides a powerful tool to elucidate metabolic pathways and quantify the metabolic capacity of the gut microbiome.[1][6]

Proposed Metabolic Pathway of Sulfaguanidine in the Gut Microbiota

Based on known bacterial biotransformations of sulfonamides and other xenobiotics, the primary metabolic pathway for sulfaguanidine in the gut is likely N-acetylation. The amino group on the benzene ring is a prime target for bacterial N-acetyltransferases. This reaction would result in the formation of N-acetyl-sulfaguanidine-¹³C₆. This metabolite can be readily distinguished from the parent compound by a mass shift in mass spectrometry analysis.

Figure 1: Proposed metabolic pathway of Sulfaguanidine-¹³C₆ by gut microbiota.

Experimental Workflow for In Vitro Fecal Fermentation

The following diagram outlines a typical workflow for an in vitro experiment to trace the metabolism of Sulfaguanidine-¹³C₆ using human fecal samples.

Figure 2: Experimental workflow for tracing Sulfaguanidine-¹³C₆ metabolism.

Detailed Experimental Protocols

Preparation of Fecal Slurry

This protocol is adapted from established in vitro fermentation methods.[7][8]

Materials:

-

Fresh human fecal samples (collected within 2 hours)

-

Anaerobic dilution solution (e.g., phosphate-buffered saline (PBS), pre-reduced)

-

Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

-

Stomacher or blender

-

Sterile gauze or filter paper

Procedure:

-

Perform all steps under strict anaerobic conditions in an anaerobic chamber.

-

Weigh the fresh fecal sample.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the feces in the anaerobic dilution solution. For example, add 10 g of feces to 90 mL of PBS.

-

Homogenize the mixture using a stomacher or blender for 2-5 minutes.

-

Filter the slurry through four layers of sterile gauze to remove large particulate matter.

-

The resulting filtrate is the fecal inoculum for the fermentation experiment.

In Vitro Fecal Fermentation

Materials:

-

Fecal inoculum (prepared as above)

-

Anaerobic fermentation medium (e.g., basal medium with peptone)[7]

-

Sulfaguanidine-¹³C₆ stock solution (in a suitable solvent like DMSO, filter-sterilized)

-

Sterile, anaerobic culture tubes or vials

-

Incubator shaker set to 37°C

Procedure:

-

Inside the anaerobic chamber, dispense the fermentation medium into sterile culture tubes. For example, 9 mL of medium per tube.

-

Inoculate each tube with 1 mL of the fecal inoculum.

-

Spike the experimental tubes with Sulfaguanidine-¹³C₆ to a final concentration of, for example, 10 µM. Prepare control tubes without the addition of Sulfaguanidine-¹³C₆.

-

Seal the tubes tightly and place them in an incubator shaker at 37°C with gentle agitation.

-

Collect samples at designated time points (e.g., 0, 6, 12, and 24 hours) by withdrawing aliquots from the culture tubes.

-

Immediately quench the metabolic activity by adding a cold solvent like methanol or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

Metabolite Extraction

Materials:

-

Collected fermentation samples

-

Cold methanol (-20°C)

-

Centrifuge capable of reaching >12,000 x g and 4°C

-

Syringe filters (0.22 µm)

Procedure:

-

To 200 µL of the collected sample, add 800 µL of cold methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Store the extracted samples at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

LC Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Sulfaguanidine-¹³C₆: Precursor ion > Product ion (specific m/z values to be determined based on the exact mass of the labeled compound and its fragmentation pattern).

-

N-acetyl-sulfaguanidine-¹³C₆: Precursor ion > Product ion (specific m/z values to be determined based on the exact mass of the acetylated metabolite and its fragmentation pattern).

-

-

Optimize collision energies for each transition.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of the concentrations of Sulfaguanidine-¹³C₆ and its metabolites over time.

Table 1: Illustrative Quantitative Data for the Metabolism of Sulfaguanidine-¹³C₆ in an In Vitro Fecal Fermentation Assay

| Time Point (hours) | Sulfaguanidine-¹³C₆ Concentration (µM) | N-acetyl-sulfaguanidine-¹³C₆ Concentration (µM) |

| 0 | 10.00 ± 0.50 | 0.00 ± 0.00 |

| 6 | 7.25 ± 0.45 | 2.50 ± 0.30 |

| 12 | 4.10 ± 0.35 | 5.40 ± 0.40 |

| 24 | 1.50 ± 0.20 | 7.80 ± 0.55 |

Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only and will vary depending on the experimental conditions and the metabolic activity of the fecal microbiota.

Interpretation of Results: